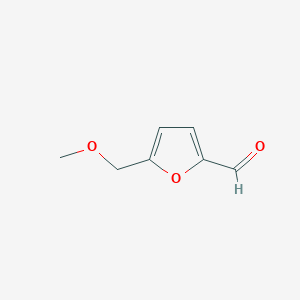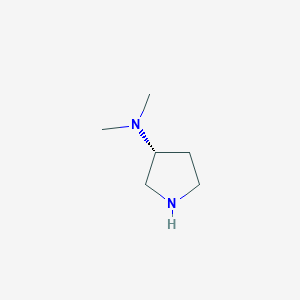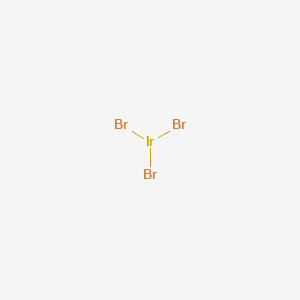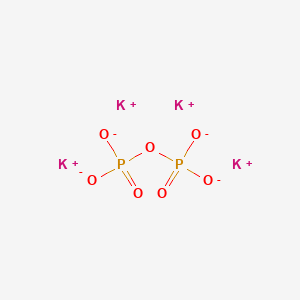
5-(Methoxymethyl)-2-Furaldehyd
Übersicht
Beschreibung
5-(Methoxymethyl)-2-furaldehyde is a natural product found in Jaborosa magellanica with data available.
Wissenschaftliche Forschungsanwendungen
- Studien zur chiralen Diskriminierung Bereznitski et al. (2002) untersuchten die chirale Diskriminierung einer Verbindung, die 5-(Methoxymethyl)-2-Furaldehyd ähnelt, mit Schwerpunkt auf der Trennung von Enantiomeren unter Verwendung spezialisierter stationärer Phasen.
- Indolderivate, die strukturelle Ähnlichkeiten mit this compound aufweisen, haben ein antivirales Potenzial gezeigt. Zum Beispiel:
- Xue et al. synthetisierten 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate und fanden heraus, dass eine Verbindung eine Hemmaktivität gegen das Influenzavirus A zeigte .
- Cihan-Üstündag et al. untersuchten 4-Alkyl-1-(5-Fluor-3-Phenyl-1H-Indol-2-carbonyl)Thiosemicarbazid-Derivate, die eine Wirksamkeit gegen das Coxsackie B4-Virus zeigten .
- Obwohl nicht direkt mit this compound verwandt, unterstreichen Forschungsergebnisse zu organischen ionischen plastischen Kristallen (OIPCs) und ionischen Flüssigkeiten (ILs) die Bedeutung funktioneller Gruppen. Ether-funktionalisierte ILs, die einige Eigenschaften mit unserer Verbindung teilen, sind vielversprechende, sicherere Elektrolyte für Anwendungen zur Energiespeicherung .
Antivirale Aktivität
Anwendungen zur Energiespeicherung
Eigenschaften
IUPAC Name |
5-(methoxymethyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-9-5-7-3-2-6(4-8)10-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHVULSQMDWKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172704 | |
| Record name | 5-Methoxymethylfurfural | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1917-64-2 | |
| Record name | 5-Methoxymethylfurfural | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1917-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methoxymethyl)-2-furaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxymethylfurfural | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methoxymethyl)-2-furaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(METHOXYMETHYL)-2-FURALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XBV4H5CX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-(Methoxymethyl)-2-furaldehyde a compound of interest in the context of biofuels?
A1: 5-(Methoxymethyl)-2-furaldehyde (MMF) is considered a potential bio-diesel candidate or additive. [] This interest stems from the increasing need for sustainable and environmentally friendly alternatives to fossil fuels. MMF can be produced from renewable resources like fructose, a simple sugar abundant in biomass. []
Q2: What is the most efficient method to produce 5-(Methoxymethyl)-2-furaldehyde from fructose, as described in the research?
A2: The research highlights a two-step process for efficient MMF production. First, fructose is dehydrated to 5-hydroxymethylfurfural (5-HMF) in dimethylsulfoxide (DMSO) at 150°C. Then, methanol is added to the reaction mixture, reacting with 5-HMF to yield MMF at a lower temperature of 100°C. This sequential, one-pot, two-step method, utilizing a readily prepared silica gel-supported nitric acid (SiO2-HNO3) catalyst, achieved a 70% yield of MMF with complete conversion of fructose. []
Q3: Besides 5-(Methoxymethyl)-2-furaldehyde, are there other compounds produced during the conversion of fructose?
A3: Yes, the research indicates that other potential bio-diesel candidates are produced alongside MMF during the conversion of fructose. These include 5-(hydroxymethyl)-2-(dimethoxymethyl) furan (HDMF) and 2-(dimethoxymethyl)-5-(methoxymethyl) furan (DMMF). [] The specific yields of these compounds depend on the reaction conditions, solvent system, and catalyst used.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)




![[D-Lys3]-GHRP-6](/img/structure/B158493.png)





